Cas no 1896043-57-4 (2-Aminofuran-3-carboxamide)

2-Aminofuran-3-carboxamide is a heterocyclic organic compound featuring a furan ring substituted with an amino group at the 2-position and a carboxamide moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. Its reactive functional groups enable further derivatization, facilitating the synthesis of complex heterocyclic frameworks. The compound's stability and compatibility with various reaction conditions make it a valuable building block in medicinal chemistry. Its potential as a precursor for biologically active derivatives underscores its importance in drug discovery and development.
2-Aminofuran-3-carboxamide structure
2-Aminofuran-3-carboxamide structure
Product name:2-Aminofuran-3-carboxamide
CAS No:1896043-57-4
MF:C5H6N2O2
Molecular Weight:126.113340854645
CID:4798059

2-Aminofuran-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-aminofuran-3-carboxamide
    • 2-Aminofuran-3-carboxamide
    • インチ: 1S/C5H6N2O2/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8)
    • InChIKey: MWIBXWKCKVDFGQ-UHFFFAOYSA-N
    • SMILES: O1C=CC(C(N)=O)=C1N

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 126
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 82.2

2-Aminofuran-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A159003451-1g
2-Aminofuran-3-carboxamide
1896043-57-4 97%
1g
$777.00 2023-09-02
Alichem
A159003451-5g
2-Aminofuran-3-carboxamide
1896043-57-4 97%
5g
$2110.50 2023-09-02

2-Aminofuran-3-carboxamide 関連文献

2-Aminofuran-3-carboxamideに関する追加情報

2-Aminofuran-3-carboxamide: A Comprehensive Overview

2-Aminofuran-3-carboxamide, also known by its CAS number 1896043-57-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of heterocyclic compounds, specifically the furan derivatives, and has been the subject of extensive research due to its unique properties and potential applications. The compound is characterized by its furan ring system, which is a five-membered aromatic ring containing one oxygen atom and two adjacent nitrogen atoms. The presence of the amino group (-NH2) at position 2 and the carboxamide group (-CONH2) at position 3 imparts distinctive chemical and biological properties to this compound.

The synthesis of 2-Aminofuran-3-carboxamide has been explored through various methods, including condensation reactions and oxidative coupling. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, making it more accessible for large-scale production. The compound's structure allows for a wide range of functionalization, enabling its use as a versatile building block in organic synthesis. For instance, it can be employed in the construction of bioactive molecules, such as antibiotics, antiviral agents, and anticancer drugs.

In terms of chemical properties, 2-Aminofuran-3-carboxamide exhibits high stability under neutral conditions but can undergo various transformations under specific reaction conditions. Its amino group makes it prone to nucleophilic substitution reactions, while the carboxamide group can participate in amide bond formation. These reactivity patterns have been exploited in the development of novel materials, including polymers and coordination complexes.

The biological activity of 2-Aminofuran-3-carboxamide has been a focal point of recent research. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise in modulating the activity of histone deacetylases (HDACs), which are key targets in cancer therapy. Additionally, its ability to interact with DNA through intercalation or hydrogen bonding suggests applications in antitumor drug design.

The application of 2-Aminofuran-3-carboxamide extends beyond pharmacology into materials science. Researchers have investigated its use as a precursor for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit high surface area and porosity, making them ideal candidates for gas storage, catalysis, and sensing applications.

In conclusion, 2-Aminofuran-3-carboxamide, with its unique structural features and diverse reactivity, continues to be a valuable compound in both academic research and industrial applications. Its potential as a bioactive agent and material precursor underscores its importance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its role in advancing science and technology.

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